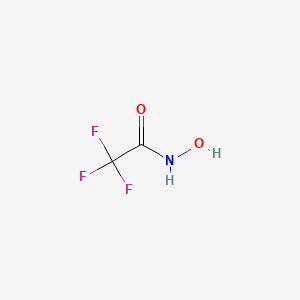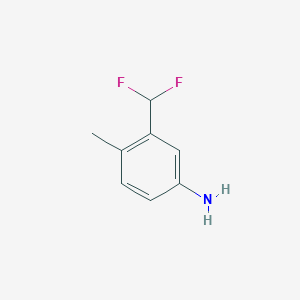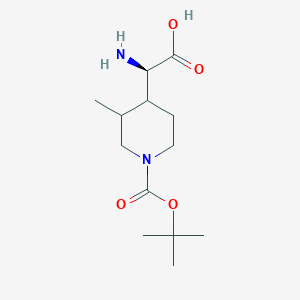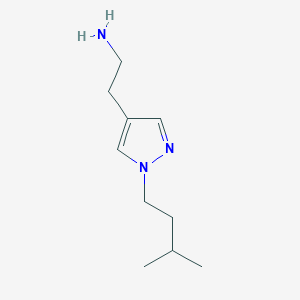
2,4-Bis(4-ethynylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(4-ethynylphenyl)pyridine is an organic compound with the molecular formula C21H13N and a molecular weight of 279.33 g/mol. This compound is characterized by the presence of two ethynylphenyl groups attached to a pyridine ring at the 2 and 4 positions. It is known for its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-ethynylphenyl)pyridine typically involves the coupling of pyridine derivatives with ethynylbenzene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling . These reactions are carried out under inert conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,4-Bis(4-ethynylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) under appropriate conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,4-Bis(4-ethynylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2,4-Bis(4-ethynylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to metal ions or proteins, modulating their activity. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but lacking the ethynyl groups.
4,4’-Bis(ethynylphenyl)bipyridine: A compound with two bipyridine units connected by ethynylphenyl groups, offering enhanced coordination capabilities.
Uniqueness: 2,4-Bis(4-ethynylphenyl)pyridine is unique due to the presence of ethynyl groups, which provide additional sites for chemical modification and interaction. This enhances its versatility in various applications, particularly in materials science and coordination chemistry .
特性
分子式 |
C21H13N |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
2,4-bis(4-ethynylphenyl)pyridine |
InChI |
InChI=1S/C21H13N/c1-3-16-5-9-18(10-6-16)20-13-14-22-21(15-20)19-11-7-17(4-2)8-12-19/h1-2,5-15H |
InChIキー |
FQFVMZWLIKNDCU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)

![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)

![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)




![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)


